N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple diaminomethylidene groups attached to L-ornithine and L-lysine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The diaminomethylidene groups are introduced through specific coupling reactions with protected amino acids. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes repeated cycles of deprotection and coupling, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the diaminomethylidene groups.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can lead to the formation of reduced derivatives with modified functional groups .
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is utilized in research related to protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The pathways involved may include modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
- Methyl L-tyrosyl-N~5~-(diaminomethylidene)-D-ornithinate
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
360764-74-5 |
---|---|
Molecular Formula |
C36H74N20O7 |
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H74N20O7/c37-15-3-1-10-22(52-27(57)21(39)9-5-17-48-33(40)41)28(58)54-25(13-7-19-50-35(44)45)30(60)55-24(12-6-18-49-34(42)43)29(59)53-23(11-2-4-16-38)31(61)56-26(32(62)63)14-8-20-51-36(46)47/h21-26H,1-20,37-39H2,(H,52,57)(H,53,59)(H,54,58)(H,55,60)(H,56,61)(H,62,63)(H4,40,41,48)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
AXOVXYLRYYGTOK-FRSCJGFNSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.